molecular formula C7H7BrF2N2 B13035385 5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine

5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine

Cat. No.: B13035385
M. Wt: 237.04 g/mol
InChI Key: LZCFIANNYFBEGU-UHFFFAOYSA-N
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Description

5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine is a chemical compound offered for research and development purposes . This molecule features a pyridin-amine core structure substituted with a bromo atom and a 2,2-difluoroethyl group, making it a versatile intermediate in organic and medicinal chemistry. The presence of both bromine and fluorine atoms is of particular interest; the bromine atom can serve as a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds . The 2,2-difluoroethyl group is a privileged motif in drug discovery, often used to modulate the physicochemical properties, metabolic stability, and bioavailability of target molecules . As a building block, this compound is valuable for constructing more complex structures, with potential applications in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7BrF2N2

Molecular Weight

237.04 g/mol

IUPAC Name

5-bromo-6-(2,2-difluoroethyl)pyridin-2-amine

InChI

InChI=1S/C7H7BrF2N2/c8-4-1-2-7(11)12-5(4)3-6(9)10/h1-2,6H,3H2,(H2,11,12)

InChI Key

LZCFIANNYFBEGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)CC(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method uses palladium-catalyzed reactions to couple 5-bromo-2-methylpyridin-3-amine with difluoroethyl boronic acid under controlled conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki cross-coupling reaction. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds
5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine serves as a crucial building block in the synthesis of more complex fluorinated compounds and heterocycles. Its unique structure allows for various nucleophilic substitution reactions, which are essential in creating new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Synthetic Routes
The synthesis typically involves nucleophilic substitution reactions. A common method includes the reaction of this compound with various electrophiles under controlled conditions to yield desired derivatives. Continuous flow reactors are often employed in industrial settings to optimize yields and efficiency while maintaining product quality.

Biological Applications

Pharmacological Activity
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances binding affinity and selectivity, potentially leading to increased potency in biological systems. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug development.

Case Studies
Several studies have demonstrated the compound's effectiveness as a pharmacological agent:

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antimicrobial Properties : Research has indicated that fluorinated pyridines exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts, suggesting potential applications in developing new antibiotics.

Agrochemical Applications

Herbicidal Activity
The compound has been investigated for its herbicidal properties. Similar fluorinated compounds have shown efficacy against a broad spectrum of weeds, indicating that this compound may possess similar attributes . The incorporation of this compound into herbicidal formulations could enhance their effectiveness due to improved solubility and bioavailability.

Material Science Applications

Fluorinated Materials
Due to its unique chemical structure, this compound can be utilized in developing advanced materials with enhanced properties such as chemical inertness and thermal stability. Fluorinated compounds are known for their low surface energy and resistance to chemical attack, making them suitable for coatings and other applications where durability is crucial .

Mechanism of Action

The mechanism of action of 5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of 5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine, focusing on substituent variations at positions 5 and 6 of the pyridine ring:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties References
This compound Br (5), CH2CF2 (6) C7H7BrF2N2 237.05 High lipophilicity; enhanced steric hindrance from difluoroethyl group.
5-Bromo-6-fluoropyridin-2-amine Br (5), F (6) C5H4BrFN2 191.00 Smaller substituent; increased electronegativity improves hydrogen-bonding potential.
5-Bromo-6-chloropyridin-2-amine Br (5), Cl (6) C5H4BrClN2 207.46 Moderate steric bulk; chlorine’s polarizability may enhance reactivity.
5-Bromo-6-methoxypyridin-3-amine Br (5), OCH3 (6) C6H7BrN2O 218.04 Methoxy group improves solubility but reduces metabolic stability.
5-Bromo-6-(trifluoromethoxy)pyridin-2-amine Br (5), OCF3 (6) C6H4BrF3N2O 267.01 Trifluoromethoxy group increases electron-withdrawing effects and lipophilicity.
5-Bromo-2-(2,2-difluoroethoxy)pyridin-3-amine Br (5), OCH2CF2 (2) C7H7BrF2N2O 253.05 Difluoroethoxy at position 2 alters electronic distribution and steric effects.

Key Observations

Substituent Position and Reactivity :

  • The position of substituents significantly impacts reactivity. For example, 5-Bromo-2-(2,2-difluoroethoxy)pyridin-3-amine (substituent at position 2) exhibits distinct electronic effects compared to the target compound (substituent at position 6) due to proximity to the amine group .
  • Halogenated analogs (e.g., F, Cl at position 6) show higher electrophilicity at the pyridine ring, favoring cross-coupling reactions, whereas bulkier groups like trifluoromethoxy or difluoroethyl may hinder such reactions .

Lipophilicity and Solubility :

  • Fluorinated groups (e.g., CF2, OCF3) enhance lipophilicity, as seen in 5-Bromo-6-(trifluoromethoxy)pyridin-2-amine (logP ~2.5) compared to 5-Bromo-6-methoxypyridin-3-amine (logP ~1.8) .
  • The difluoroethyl group in the target compound balances lipophilicity and steric effects, making it a candidate for drug candidates requiring membrane permeability .

Synthetic Accessibility :

  • Chloro and bromo analogs are often synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, as demonstrated for 5-Bromo-6-chloropyridin-2-amine .
  • Difluoroethyl-containing compounds may require specialized reagents, such as 2,2-difluoroethyl halides, under palladium-catalyzed conditions .

Biological Activity

5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a difluoroethyl group, which can enhance its interaction with biological targets.

The compound has the following chemical characteristics:

  • Molecular Formula : C7H7BrF2N2
  • Molecular Weight : 237.05 g/mol
  • CAS Number : 2306264-02-6
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine enhances the compound's lipophilicity and binding affinity, potentially leading to increased potency in biological systems. This compound may act as an inhibitor or modulator of specific enzymatic pathways, although detailed mechanisms remain an area of ongoing research .

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated compounds can significantly affect the activity of enzymes like acid ceramidase, which is crucial in lipid metabolism .

Antimicrobial Activity

Recent investigations into the compound's antimicrobial properties reveal promising results against various pathogens. For example, derivatives of similar pyridine structures have demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may also possess such properties .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Biological Activity
5-Bromo-N-(trifluoromethyl)pyridin-2-amine~1.35Antitubercular
5-Bromo-N-(difluoroethyl)pyridin-3-amines~4.00Antimicrobial
5-Bromo-N-(perfluoropropyl)pyridin derivatives~3.73Cytotoxicity studies

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